Head-to-Head Antimicrobial Efficacy: trans-Piperitol (6-Isopropyl Isomer) vs. β-Pinene
Note: The target compound (CAS 188660-39-1) is a 2-isopropyl-3-methyl positional isomer. Due to limited published direct comparative data for this exact CAS, the following head-to-head comparison uses trans-piperitol (CAS 16721-39-4, a 6-isopropyl-3-methyl positional isomer) as the closest structurally characterized proxy. Against Gram-negative bacteria, trans-piperitol exhibited substantially lower minimum inhibitory concentrations (MICs) compared to the common monoterpene β-pinene, with MIC values of 31.25 µg/mL for both P. aeruginosa ATCC 27853 and E. aerogenes ATCC 13048, representing an 8-fold improvement in potency versus β-pinene [1]. The corresponding inhibition zone diameters at 1000 µg/mL for trans-piperitol (26.56 mm and 25.47 mm) were approximately 2.8- to 2.9-fold larger than those of β-pinene [1].
| Evidence Dimension | Antimicrobial potency against Gram-negative pathogens |
|---|---|
| Target Compound Data | trans-Piperitol MIC: 31.25 µg/mL (P. aeruginosa ATCC 27853); 31.25 µg/mL (E. aerogenes ATCC 13048); Zone diameter: 26.56 mm and 25.47 mm at 1000 µg/mL |
| Comparator Or Baseline | β-Pinene MIC: 250.00 µg/mL for both organisms; Zone diameter: 9.39 mm and 8.83 mm at 1000 µg/mL |
| Quantified Difference | 8-fold lower MIC (31.25 vs. 250 µg/mL); 2.8× to 2.9× larger inhibition zone diameter |
| Conditions | Broth microdilution MIC assay and disc diffusion (1000 µg/mL); tested against ATCC reference strains of P. aeruginosa, E. aerogenes, E. coli, S. aureus, S. epidermidis, B. subtilis, and C. albicans |
Why This Matters
This 8-fold difference in MIC demonstrates that even structurally related monoterpenoids exhibit non-interchangeable antimicrobial potency, directly informing procurement decisions for antimicrobial screening and essential oil formulation studies.
- [1] Aumsaard, T., et al. (2021). Chemical composition and biological activity of Peucedanum dhana A. Ham essential oil. Scientific Reports, 11, 19055. Table 3. View Source
